Hypothemycin

Descripción general

Descripción

La hipotemicina es un producto natural fúngico que pertenece a la clase de lactonas de ácido resorcílico. Es conocida por sus potentes actividades biológicas, particularmente su capacidad para inhibir las quinasas de proteínas. Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de enfermedades parasitarias como la tripanosomiasis africana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hipotemicina se puede sintetizar a través de varias rutas sintéticas. Un método común involucra el uso de vías de sintasa de poliquétidos en hongos.

Métodos de producción industrial: La producción industrial de hipotemicina a menudo se basa en procesos de fermentación utilizando cepas fúngicas que producen naturalmente el compuesto. La optimización de las condiciones de fermentación, como el pH, la temperatura y la disponibilidad de nutrientes, es crucial para maximizar el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: La hipotemicina sufre varias reacciones químicas, que incluyen:

Oxidación: Introducción de grupos hidroxilo en posiciones específicas.

Reducción: Reducción de grupos carbonilo a grupos hidroxilo.

Sustitución: Reacciones de sustitución que involucran el grupo metoxi.

Reactivos y condiciones comunes:

Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Condiciones que involucran nucleófilos como aminas o tioles.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y metoxilados de la hipotemicina, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

La hipotemicina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la inhibición de la quinasa de proteínas y para desarrollar inhibidores de la quinasa.

Biología: Se investiga su papel en la inhibición del crecimiento de organismos parásitos como Trypanosoma brucei.

Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades parasitarias y ciertos tipos de cáncer.

Industria: Se utiliza en el desarrollo de agentes antifúngicos y otros compuestos bioactivos.

Mecanismo De Acción

La hipotemicina ejerce sus efectos uniéndose covalentemente al sitio activo de las quinasas de proteínas, inhibiendo así su actividad. El compuesto se dirige específicamente a las quinasas con un residuo de cisteína que precede al motivo de aspartato-glicina catalítico. Esta inhibición interrumpe las vías de señalización clave, lo que lleva a la muerte de organismos parásitos y células cancerosas .

Compuestos similares:

Aigialomicina A: Otra lactona de ácido resorcílico con propiedades inhibidoras de la quinasa similares.

Zeaminas: Compuestos con actividades antifúngicas y citotóxicas.

Isoliquiritina: Un compuesto con propiedades antifúngicas

Singularidad: La hipotemicina es única debido a su objetivo específico de las quinasas con un residuo de cisteína que precede al motivo de aspartato-glicina catalítico. Esta especificidad la convierte en una herramienta valiosa para estudiar la inhibición de la quinasa y desarrollar terapias dirigidas .

Comparación Con Compuestos Similares

Aigialomycin A: Another resorcylic acid lactone with similar kinase inhibitory properties.

Zeamines: Compounds with antifungal and cytotoxic activities.

Isoliquiritin: A compound with antifungal properties

Uniqueness: Hypothemycin is unique due to its specific targeting of kinases with a cysteine residue preceding the catalytic aspartate-glycine motif. This specificity makes it a valuable tool for studying kinase inhibition and developing targeted therapies .

Actividad Biológica

Hypothemycin is a natural product derived from fungi, specifically a polyketide that has garnered attention for its biological activities, particularly as a potential therapeutic agent. This article delves into the compound's biological activity, focusing on its mechanisms of action, effects on various pathogens, and its potential applications in cancer therapy.

This compound functions primarily as an irreversible inhibitor of specific protein kinases. It forms stable Michael addition products with cysteine residues in the ATP-binding pocket of these kinases, which is crucial for their activity. This mechanism underlies its biological effects, particularly in targeting kinases involved in disease processes such as cancer and infectious diseases.

Key Findings:

- This compound inhibits a subset of CDXG kinases , which are essential for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibits potent trypanocidal activity both in vitro and in vivo, with an effective concentration (EC50) of approximately 170 nM .

- In murine models, this compound demonstrated a 33% cure rate at a dosage of 10 mg/kg , although higher doses resulted in significant side effects such as weight loss and lethargy .

Biological Activity Against Pathogens

This compound's efficacy extends beyond its kinase inhibition; it has shown notable activity against various pathogens:

- Trypanocidal Activity :

-

Anticancer Properties :

- Studies have indicated that this compound and its analogues exhibit cytotoxicity against various cancer cell lines, including ovarian (OVCAR3) and melanoma (MDA-MB-435) cells. The IC50 values for this compound were found to be 2.6 μM for OVCAR3 and 1.9 μM for MDA-MB-435 .

- Semisynthetic analogues of this compound have been developed to enhance solubility and potency, with some exhibiting improved characteristics over the parent compound .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effective Concentration (EC50/IC50) | Notes |

|---|---|---|---|

| Trypanocidal | T. brucei | 170 nM | Inhibits CDXG kinases essential for survival |

| Anticancer | OVCAR3 | 2.6 μM | Cytotoxic effects observed |

| Anticancer | MDA-MB-435 | 1.9 μM | Similar activity to OVCAR3 |

Case Study: Efficacy in Murine Models

In a study evaluating this compound's effects on T. brucei-infected mice, it was observed that treatment led to significant reductions in parasitemia and prolonged survival rates. However, the therapeutic window was narrow due to toxicity at higher doses .

Future Directions

Given its potent biological activities, further research is warranted to explore:

- The development of more selective analogues that minimize off-target effects while maintaining efficacy.

- The potential use of this compound in combination therapies for enhanced anticancer effects.

- Investigations into the structural modifications that could improve solubility and bioavailability.

Propiedades

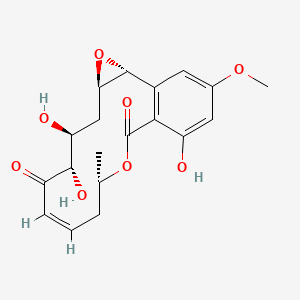

IUPAC Name |

(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQAUBBJYCSMY-KNTMUCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017784 | |

| Record name | Hypothemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76958-67-3 | |

| Record name | Hypothemycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypothemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.